Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-
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Overview
Description
Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphinic acid group attached to a phenyl ring, which is further connected to a pyridine ring via a phenylmethylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- typically involves multi-step organic reactions. One common method includes the condensation of carbonyl compounds with primary amines to form azomethine intermediates. These intermediates are then reacted with tris(trimethylsilyl) phosphite to yield trimethylsilylphosphonic esters, which are subsequently cleaved with methanol-water to produce the desired phosphinic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of polymer-supported reagents can enhance the efficiency and selectivity of the reactions, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted aromatic compounds .
Scientific Research Applications
Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Explored for its potential as a metalloprotease inhibitor, which could have therapeutic applications.
Industry: Utilized in the development of polymer-supported reagents for separation processes.
Mechanism of Action
The mechanism of action of phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This is particularly relevant in the context of metalloprotease inhibition, where the compound mimics the transition state of the enzyme’s natural substrate .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acids: Similar in structure but contain a phosphonic acid group instead of a phosphinic acid group.
Phosphine oxides: Contain a phosphine oxide group and are used in similar applications.
Phosphonates: Esters of phosphonic acids, used in various industrial and pharmaceutical applications.
Uniqueness
Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a bioisostere and its potential as a metalloprotease inhibitor set it apart from other similar compounds .
Properties
CAS No. |
653565-03-8 |
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Molecular Formula |
C19H19N2O2P |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
[(benzylamino)-pyridin-4-ylmethyl]-phenylphosphinic acid |
InChI |
InChI=1S/C19H19N2O2P/c22-24(23,18-9-5-2-6-10-18)19(17-11-13-20-14-12-17)21-15-16-7-3-1-4-8-16/h1-14,19,21H,15H2,(H,22,23) |
InChI Key |
QKMVQLROCPMMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=NC=C2)P(=O)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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